cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
Description
cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a ketone-containing ethyl side chain substituted with a 4-trifluoromethylphenyl group. The compound’s cis configuration ensures specific stereochemical properties, which may influence its reactivity, solubility, and biological interactions. Key identifiers include:
The 4-trifluoromethylphenyl group is a strong electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic stability, traits valuable in pharmaceutical intermediates .
Properties
IUPAC Name |
2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)12-7-5-10(6-8-12)14(20)9-11-3-1-2-4-13(11)15(21)22/h5-8,11,13H,1-4,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKZBVGBIMPIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps and Conditions
Key Observations :
- Step 2 produces a 1:1 cis/trans diastereomeric mixture, necessitating iterative recrystallization for cis-isomer isolation.
- The trifluoromethyl group’s electron-withdrawing nature enhances ketone reactivity in Step 1, facilitating efficient olefination.
Tranexamic Acid-Based Synthesis
Tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid) serves as a cost-effective precursor, as detailed in Patent US8841478B2.
Reaction Sequence
Mechanistic Insights :
- Step 2 employs AlCl₃ to generate a reactive acylium ion, enabling electrophilic substitution at the cyclohexane ring’s β-position.
- NaBH₄ in acetic acid selectively reduces the ketone to the cis-alcohol via a chelation-controlled mechanism, preserving the cyclohexane’s cis geometry.
Comparative Analysis of Methods
| Parameter | Horner-Wittig-Emmons Route | Tranexamic Acid Route |
|---|---|---|
| Starting Material Cost | High ($480/mol) | Low ($120/mol) |
| Total Yield (cis isomer) | 32% | 47% |
| Stereochemical Control | Post-reduction separation | In situ reduction |
| Industrial Scalability | Moderate | High |
The tranexamic acid route offers superior yield and avoids laborious isomer separation, making it industrially preferred.
Optimization Strategies
Catalyst Screening for Stereoselective Reduction
Recent studies suggest that employing chiral catalysts (e.g., (R)-BINAP/Pd) during hydrogenation improves cis selectivity:
| Catalyst | cis:trans Ratio | Yield |
|---|---|---|
| Pd/C | 1:1 | 78% |
| (R)-BINAP/Pd | 4:1 | 85% |
Solvent Effects in Recrystallization
Ethyl acetate/hexane (3:1 v/v) achieves 98% cis purity after three recrystallizations, compared to 92% with methanol/water.
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic resistance, making it suitable for drug design . Nitro (-NO₂): Increases reactivity as an electrophilic intermediate, useful in industrial synthesis . Methoxy (-OCH₃): Improves solubility in polar solvents but may reduce stability due to electron-donating effects .
Positional Isomerism: Para-substituted analogs (e.g., 4-CF₃, 4-NO₂) exhibit symmetrical electronic distribution, favoring binding to target receptors.
Biological Activity
Chemical Identity:
- IUPAC Name: cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
- Molecular Formula: C16H17F3O3
- Molecular Weight: 314.3 g/mol
- CAS Number: 735274-64-3
This compound is characterized by a cyclohexane ring with a carboxylic acid group and a 2-oxo-2-(4-trifluoromethylphenyl)-ethyl substituent, making it a subject of interest in both organic chemistry and pharmaceutical research.
The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group, which enhances binding affinity to various molecular targets. This compound has been investigated for potential interactions with enzymes and receptors, modulating biological pathways effectively.
Anti-inflammatory and Analgesic Properties
There is ongoing research into the anti-inflammatory and analgesic properties of compounds structurally similar to this compound. Preliminary studies indicate that such compounds may inhibit pro-inflammatory cytokines and possess pain-relieving effects. The trifluoromethyl group is believed to enhance these activities by improving lipophilicity and receptor binding .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of cyclohexanecarboxylic acids, including this compound. The biological evaluation focused on their potential as ACE inhibitors. The results indicated that modifications in the substituents significantly affected their inhibitory potency, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related compounds against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that further exploration of this compound could lead to the development of new antimicrobial agents .
Q & A
Q. Key Considerations :
- Monitor reaction progress via HPLC or TLC to ensure intermediate purity.
- Optimize solvent polarity (e.g., DMF or THF) to enhance stereoselectivity.
Basic: How should researchers handle and store this compound?
Q. Safety Protocols :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid moisture to preserve the trifluoromethyl group’s stability .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust generation; employ wet methods or closed systems during transfers .
Q. First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
- Skin Contact : Wash immediately with soap and water; seek medical attention if irritation persists .
Basic: What spectroscopic techniques are effective for characterizing its structure?
Q. Analytical Workflow :
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign cyclohexane ring protons (δ 1.2–2.5 ppm) and trifluoromethylphenyl signals (δ 7.5–8.0 ppm).
- 19F NMR : Confirm the presence of the -CF₃ group (δ -60 to -70 ppm).
X-ray Crystallography : Resolve the cis-configuration and hydrogen-bonding patterns in the solid state (if crystals are obtainable) .
Mass Spectrometry : Use HRMS (ESI+) to verify molecular weight ([M+H]⁺ expected ~358.1 g/mol) .
Advanced: How does the cis-configuration influence its photophysical properties?
Mechanistic Insight :
The cis-configuration restricts rotational freedom, leading to distinct fluorescence decay profiles. For example:
- Fluorescence Lifetime : Biexponential decay (e.g., 3.1 ns and 0.3 ns components) suggests rotamer populations influenced by χ₁ and χ₂ dihedral angles.
- Intramolecular Quenching : The proximity of the carboxylic acid group to the trifluoromethylphenyl moiety may enable excited-state proton/electron transfer, reducing quantum yield .
Q. Experimental Design :
- Compare fluorescence lifetimes in zwitterionic vs. deprotonated states (pH-dependent studies).
- Use time-resolved spectroscopy to isolate quenching pathways.
Advanced: What computational models predict its reactivity in nucleophilic reactions?
Q. Modeling Strategies :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonyl carbons).
MD Simulations : Analyze solvent effects on nucleophilic attack at the oxo group.
Transition State Analysis : Predict regioselectivity in reactions with amines or Grignard reagents .
Q. Validation :
- Cross-reference computed activation energies with experimental kinetic data.
Advanced: Are there contradictions in reported biological activities of analogs?
Q. Case Study :
Q. Recommendation :
- Standardize assay conditions (e.g., bacterial strain, solvent controls) to minimize variability.
Advanced: How does the trifluoromethyl group affect electronic properties?
Q. Electronic Effects :
- Electron-Withdrawing Nature : The -CF₃ group increases electrophilicity at the adjacent carbonyl, enhancing reactivity in Michael additions.
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, impacting bioavailability .
Q. Experimental Validation :
- Measure Hammett substituent constants (σₘ) via kinetic studies.
- Use cyclic voltammetry to assess redox potentials influenced by -CF₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
